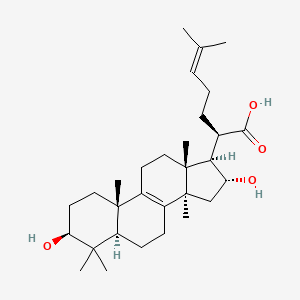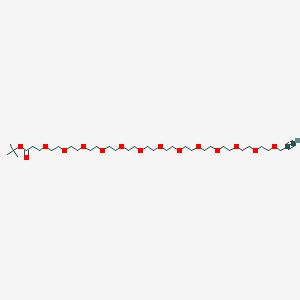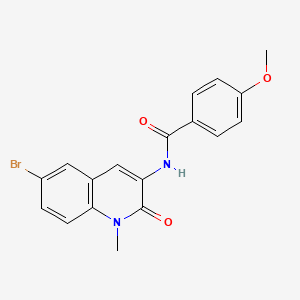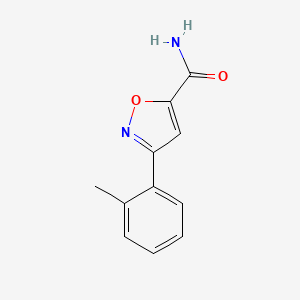
Benzyl-PEG8-Br
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-PEG8-Br, also known as Benzyl-PEG8-bromide, is a heterobifunctional polyethylene glycol (PEG) linker. It contains a benzyl group and a bromide group, making it a versatile compound for various chemical and biological applications. The bromide group can be replaced by nucleophilic reagents, which is useful for bioconjugation and PEGylation processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl-PEG8-Br is synthesized through a series of chemical reactions involving the attachment of a benzyl group to a PEG chain, followed by the introduction of a bromide group. The general synthetic route involves the following steps:
PEGylation: The PEG chain is activated and reacted with a benzyl alcohol to form a benzyl-PEG intermediate.
Bromination: The benzyl-PEG intermediate is then reacted with a brominating agent, such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr), to introduce the bromide group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is often purified using techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl-PEG8-Br undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide group can be replaced by nucleophiles such as amines, thiols, or alcohols, forming new covalent bonds.
Oxidation and Reduction: While the PEG chain is generally inert, the benzyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used in the substitution reactions. For example, reacting this compound with an amine would yield a benzyl-PEG8-amine product.
Aplicaciones Científicas De Investigación
Benzyl-PEG8-Br has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to attach biomolecules such as proteins, peptides, and antibodies to PEG chains, enhancing their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the production of PEGylated materials for various industrial applications
Mecanismo De Acción
The mechanism of action of Benzyl-PEG8-Br primarily involves its role as a linker or conjugating agent. The bromide group reacts with nucleophiles, forming stable covalent bonds. This allows for the attachment of various functional groups or biomolecules to the PEG chain, enhancing their properties such as solubility, stability, and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl-PEG4-Br: A shorter PEG chain with similar functional groups.
Benzyl-PEG12-Br: A longer PEG chain with similar functional groups.
Methoxy-PEG8-Br: Contains a methoxy group instead of a benzyl group
Uniqueness
Benzyl-PEG8-Br is unique due to its specific PEG chain length and the presence of both benzyl and bromide groups. This combination provides a balance between hydrophilicity and hydrophobicity, making it suitable for a wide range of applications. The benzyl group also offers additional functionalization possibilities compared to methoxy-PEG derivatives .
Propiedades
Fórmula molecular |
C23H39BrO8 |
|---|---|
Peso molecular |
523.5 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C23H39BrO8/c24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17-30-18-19-31-20-21-32-22-23-4-2-1-3-5-23/h1-5H,6-22H2 |
Clave InChI |
JIJIJBYWLCWPEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[(2R)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[[(2R)-oxiran-2-yl]methylamino]anthracene-9,10-dione](/img/structure/B11936787.png)


![(2S)-3-[3-(5-benzyl-2-carbamoylphenyl)phenyl]-2-methylpropanoic acid](/img/structure/B11936801.png)




![(1R,13S)-19,20,24-trimethoxy-14,29-dimethyl-7,22-dioxa-10-thia-14,29-diazaheptacyclo[21.6.2.23,6.18,11.113,17.026,30.021,32]pentatriaconta-3(35),4,6(34),8,11(33),17,19,21(32),23,25,30-undecaene](/img/structure/B11936823.png)


![1-Octylnonyl 8-[[8-[(1-ethylnonyl)oxy]-8-oxooctyl](2-hydroxyethyl)amino]octanoate](/img/structure/B11936836.png)


